N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
Description
The compound N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide (hereafter referred to as Compound A) is a benzimidazole derivative characterized by a 4-chloro-3-methylphenoxypropyl chain attached to the benzimidazole nitrogen. The ethyl group at the 2-position of the benzimidazole core is further substituted with a furan-2-carboxamide moiety .
Properties
IUPAC Name |
N-[1-[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c1-16-15-18(10-11-19(16)25)30-14-6-12-28-21-8-4-3-7-20(21)27-23(28)17(2)26-24(29)22-9-5-13-31-22/h3-5,7-11,13,15,17H,6,12,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOVDFRBFSBOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves the following steps:
Formation of the benzimidazole core: This is usually achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of the propyl chain: The 3-(4-chloro-3-methylphenoxy)propyl group is introduced through a nucleophilic substitution reaction.
Coupling with the furan ring: The final step involves coupling the benzimidazole derivative with 2-furylcarb oxamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
Scientific Research Applications
N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including antimicrobial, antiparasitic, and anti-inflammatory activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Modifications
Compound B : N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide
- Key Differences: Phenoxy Substituent: Compound A has a 4-chloro-3-methylphenoxy group, while Compound B features a 4-chlorophenoxy group. Attachment Position: Compound A’s furan-carboxamide is attached via an ethyl linker, whereas Compound B uses a methyl linker. This difference could alter conformational flexibility and hydrogen-bonding capacity.
Compound C : N-[3-(1H-Imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide
- Key Differences :
- Heterocyclic Core : Compound C replaces benzimidazole with a pyrrole ring, which reduces aromaticity and alters electronic properties.
- Substituent : The 4-methoxybenzoyl group in Compound C introduces a methoxy substituent absent in Compound A, likely affecting solubility and target selectivity.
Functional Group Analysis
- Furan-2-carboxamide: Present in both Compound A and B, this group is critical for hydrogen bonding via the carbonyl oxygen.
- Chlorinated Aromatic Rings: The 4-chloro-3-methylphenoxy group in Compound A parallels structures in antifungal agents (e.g., imazalil, a chlorophenyl-containing imidazole) , hinting at possible antifungal activity.
Comparative Data Table
Biological Activity
N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and analgesic properties, as well as its mechanism of action and structural characteristics.
Structural Characteristics
The compound features a unique combination of functional groups that contribute to its biological activity:
- Furan Ring : A five-membered aromatic ring that may enhance solubility and biological interactions.
- Benzodiazole Core : Known for its pharmacological properties, this structure may interact with various biological targets.
- Chlorinated Phenoxy Group : The presence of chlorine can enhance the compound's reactivity and biological efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action likely involves:
- Inhibition of Microbial Growth : The compound may disrupt metabolic pathways in microbial cells, leading to reduced viability.
- Target Interaction : It is suggested that the compound interacts with specific enzymes critical for microbial survival, although detailed studies are still limited.
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound may also possess anti-inflammatory and analgesic effects. These properties could be attributed to:
- Modulation of Inflammatory Pathways : The compound may influence cytokine production or inhibit inflammatory mediators.
- Pain Relief Mechanisms : Similar compounds have shown potential in pain management through various pathways, including the inhibition of cyclooxygenase enzymes.
Research Findings
While comprehensive studies on this specific compound are scarce, the following findings from related compounds provide insight into its potential:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Antimicrobial | Inhibition of enzyme activity |
| Compound B | Anti-inflammatory | Cytokine modulation |
| Compound C | Analgesic | COX inhibition |
Case Studies and Comparisons
Several studies have explored compounds structurally similar to this compound. These comparisons highlight the significance of structural components in determining biological activity:
| Similar Compound | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides | Phenoxy group and furan structure | Focus on hydrazide functionality |
| N-(1H-benzimidazol-2-ylmethyl)furan-2-carboxamide | Benzimidazole core instead of benzodiazole | Simpler structure with fewer substituents |
| N-Methyl-N-[(1-propyl-1H-benzodiazol-2-YL)methyl]furan-2-carboxamide | Similar furan and benzodiazole structure | Methyl substitution alters reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
